molecular formula C14H17N3 B13070296 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine

1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine

Cat. No.: B13070296
M. Wt: 227.30 g/mol
InChI Key: JEYZYKNBEXCQEZ-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound that features a cyclopentylamine moiety attached to a phenyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted imidazole with a cyclopentylamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the imidazole or phenyl ring .

Scientific Research Applications

1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, influencing various biochemical pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopentylamine moiety and a phenyl-substituted imidazole ring. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in research and industry .

Biological Activity

1-(4-Phenyl-1H-imidazol-2-yl)cyclopentan-1-amine is an organic compound with a unique structure that includes a cyclopentane ring and a 4-phenyl-1H-imidazole moiety. Its molecular formula is C14H17N3, and it has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's structural characteristics contribute to its biological activity. The imidazole ring is known for its role in various biological processes, while the cyclopentane moiety may influence binding interactions with biological targets.

PropertyValue
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
IUPAC NameThis compound
CAS Number1303890-54-1

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, including:

  • Anticancer Properties : Similar compounds have demonstrated anticancer effects, suggesting potential efficacy in cancer treatment. For instance, derivatives with imidazole cores have shown activity against different cancer cell lines.
  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. The binding affinity to targets such as SRC and ABL kinases is a focus area for further investigation .

The mechanisms through which this compound exerts its effects are still under investigation. However, the following points highlight potential pathways:

  • Receptor Interaction : The compound may interact with various receptors and enzymes, influencing signaling pathways critical for cell growth and proliferation.
  • Molecular Binding : Data from molecular docking studies indicate that the imidazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Study on Anticancer Activity

A study conducted on several imidazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against cancer cell lines such as K562 and Ba/F3. The IC50 values ranged from 25 nM to 67 nM, indicating strong potency in inhibiting cell proliferation .

In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and bioavailability of this compound. Initial findings suggest that modifications to the imidazole structure could enhance oral bioavailability and therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeNotable Activity
1-(4-Methylphenyl)-1H-imidazol-2-aminesSimilar imidazole coreAnticancer properties
4-(Cyclohexyl)-1H-imidazoleDifferent alkane substitutionAntimicrobial activity
2-(4-Fluorophenyl)-imidazo[1,2-a]pyridineDifferent heterocyclic structureNeuroprotective effects

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-(5-phenyl-1H-imidazol-2-yl)cyclopentan-1-amine

InChI

InChI=1S/C14H17N3/c15-14(8-4-5-9-14)13-16-10-12(17-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2,(H,16,17)

InChI Key

JEYZYKNBEXCQEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=C(N2)C3=CC=CC=C3)N

Origin of Product

United States

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